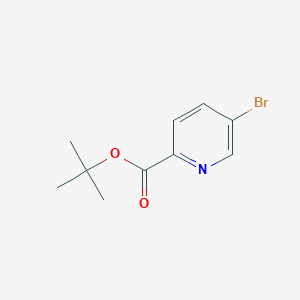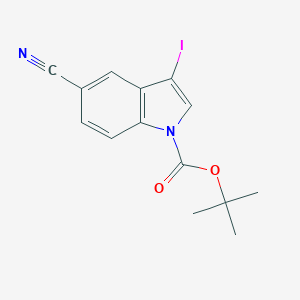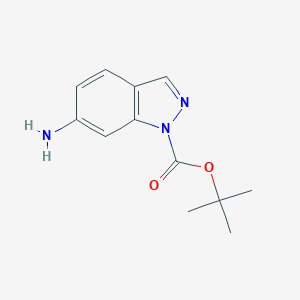
2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one, also known as Ro 5-3335, is a benzodiazepine derivative that has gained attention in the field of scientific research due to its potential applications in the study of central nervous system disorders.
Wirkmechanismus
The exact mechanism of action of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation. By binding to the GABA receptor, 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one enhances the inhibitory effects of GABA, resulting in a reduction in anxiety and sedative effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is thought to contribute to its anxiolytic and sedative effects. In addition, it has been shown to have antioxidant properties, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is its specificity for the GABA receptor, which makes it a useful tool for studying the role of GABA in central nervous system disorders. However, its limited solubility in water can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one. One area of interest is the development of new drugs based on its structure for the treatment of anxiety and other central nervous system disorders. Another potential direction is the study of its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is a benzodiazepine derivative that has potential applications in the study of central nervous system disorders. Its specificity for the GABA receptor makes it a useful tool for studying the role of GABA in anxiety, depression, and schizophrenia. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one involves the reaction of 2-aminopyrimidine-4,5-dione with 4-chloro-5-methyl-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one has been found to have potential applications in the study of central nervous system disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders. In addition, it has been found to have antipsychotic properties, making it a potential treatment for schizophrenia.
Eigenschaften
CAS-Nummer |
131563-03-6 |
|---|---|
Produktname |
2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one |
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-methyl-6,11-dihydro-3H-pyrimido[4,5-b][1,5]benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(16-12(18)13-6)14-7-4-2-3-5-8(7)15-11(9)17/h2-5H,1H3,(H,15,17)(H2,13,14,16,18) |
InChI-Schlüssel |
ILYOWFONKJBUCA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)NC3=CC=CC=C3NC2=O |
Kanonische SMILES |
CC1=C2C(=NC(=O)N1)NC3=CC=CC=C3NC2=O |
Synonyme |
2-hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one HMPBD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)


![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)



![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)